2-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride
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Overview
Description
2-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H6ClF3N4. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid with appropriate reagents to form the carboximidamide derivative. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
- 3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride
Uniqueness
2-(Trifluoromethyl)pyrimidine-5-carboximidamide hydrochloride is unique due to its specific trifluoromethyl and carboximidamide functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C6H6ClF3N4 |
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Molecular Weight |
226.59 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5F3N4.ClH/c7-6(8,9)5-12-1-3(2-13-5)4(10)11;/h1-2H,(H3,10,11);1H |
InChI Key |
UTFIOCRUXUYPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C(=N)N.Cl |
Origin of Product |
United States |
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